molecular formula C14H12N4OS B15168691 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- CAS No. 649758-47-4

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-

Cat. No.: B15168691
CAS No.: 649758-47-4
M. Wt: 284.34 g/mol
InChI Key: FGHALKDSCVZDOE-UHFFFAOYSA-N
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Description

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- is a compound that features a pyrazolo[3,4-d]pyrimidine scaffold. This structure is known for its biological and pharmacological activities, making it a significant subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate starting materials under specific conditions. For instance, one method involves the reaction of propargyl alcohol with pyrazolo[3,4-d]pyrimidine in the presence of a catalyst like copper(I) iodide . Another method utilizes ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to achieve good yields .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it an appealing candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. This dual functionality enhances its potential as a therapeutic agent .

Properties

CAS No.

649758-47-4

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropan-2-one

InChI

InChI=1S/C14H12N4OS/c1-10(19)8-20-14-12-7-17-18(13(12)15-9-16-14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

FGHALKDSCVZDOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3

Origin of Product

United States

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